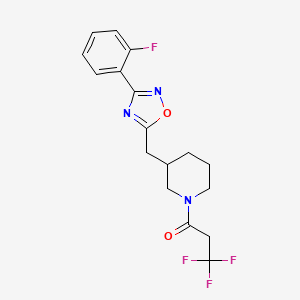
3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a compound featuring an intricate structure that combines fluorinated aromatics with a 1,2,4-oxadiazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2-fluorophenyl group and its incorporation into the oxadiazole ring. Here's a stepwise method:
Formation of 1,2,4-Oxadiazole Ring: : A reaction between an amidoxime derivative and a carboxylic acid chloride results in the formation of the 1,2,4-oxadiazole ring.
Attachment of the Piperidine Ring: : Using standard nucleophilic substitution reactions, the piperidine moiety can be introduced via alkylation with suitable leaving groups.
Final Coupling: : The final product is achieved through coupling of the intermediate with the trifluoromethyl ketone under anhydrous conditions, typically catalyzed by bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Large-scale synthesis may employ more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Use of continuous flow reactors could be beneficial to manage the exothermic nature of some reactions involved.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound is relatively stable, but under strong oxidative conditions, it can undergo degradation. Reduction reactions, especially those targeting the trifluoromethyl ketone group, can lead to alcohol derivatives.
Substitution: : The compound's aromatic ring allows for electrophilic aromatic substitution, particularly useful in modifying the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Oxidative Products: : Derivatives with additional oxygen functionalities.
Reductive Products: : Alcohol derivatives replacing the ketone group.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate due to its functional groups, which can undergo further transformations. Its stability under various conditions makes it an excellent candidate for creating complex molecules.
Biology and Medicine
The trifluoromethyl and oxadiazole groups in the compound are significant because of their bioactive properties. This compound has shown potential as a pharmacophore in designing inhibitors for certain enzymes and receptors, making it valuable in drug development.
Industry
In the industrial sector, the compound's unique reactivity and stability make it useful in the development of novel materials, such as advanced polymers and fluorinated surface coatings.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one exerts its effects is largely dependent on its molecular targets. The compound interacts with specific enzymes or receptors, often inhibiting or modulating their activity through binding to active sites or allosteric sites, thereby altering biological pathways.
Comparison with Similar Compounds
Compared to other trifluoromethyl ketones and oxadiazole-containing compounds, this particular molecule stands out due to the combination of its structural elements, which provide a balance of stability and reactivity.
Similar Compounds
3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-one
1-(2,4-Difluorophenyl)-2-(1,2,4-oxadiazol-5-yl)ethanone
Piperidine derivatives with varied substitution on the nitrogen atom.
There you have it—a deep dive into the fascinating world of 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one. Quite the mouthful, but definitely an interesting compound!
Properties
IUPAC Name |
3,3,3-trifluoro-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O2/c18-13-6-2-1-5-12(13)16-22-14(26-23-16)8-11-4-3-7-24(10-11)15(25)9-17(19,20)21/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLTPZVIXSBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2463496.png)
![N-(3-chloro-4-methoxyphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2463497.png)
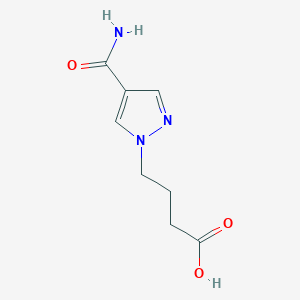
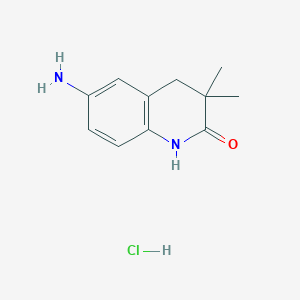
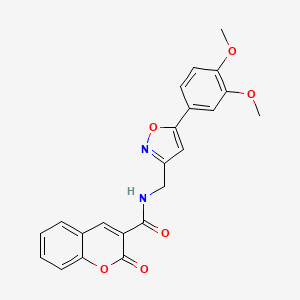
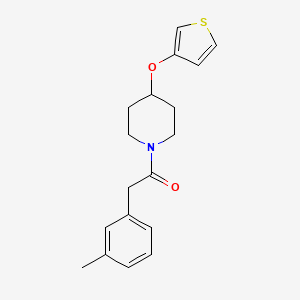
![1-Cyclopentanecarbonyl-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2463507.png)
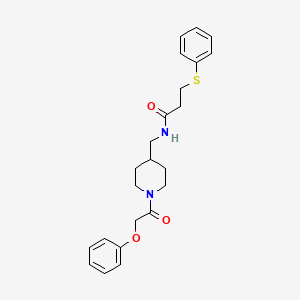
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2463511.png)
![2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one](/img/structure/B2463512.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2463517.png)
![2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2463518.png)
![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2463519.png)
